molecular formula C5H2Cl2O2 B105284 2-Furancarbonyl chloride, 5-chloro- CAS No. 24078-79-3

2-Furancarbonyl chloride, 5-chloro-

Cat. No. B105284
CAS RN: 24078-79-3
M. Wt: 164.97 g/mol
InChI Key: RKSXGRQSAQOXJO-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 5-chloro-, is a chemical compound derived from furan, a heterocyclic organic compound. Furan derivatives are of significant interest due to their presence in various biological and pharmacological activities, as well as their potential applications in industrial processes, including the production of biofuels and polymers .

Synthesis Analysis

The synthesis of acid chloride derivatives from furan compounds can be achieved through the treatment of precursor aldehydes with tert-butyl hypochlorite. This method has been demonstrated to produce high yields of compounds such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from 5-(chloromethyl)furfural (CMF). The use of tert-butyl hypochlorite, which can be inexpensively prepared from commercial bleach and tert-butanol, is a notable aspect of this synthesis process .

Molecular Structure Analysis

The molecular structure of 2-furancarbonyl chloride has been studied using techniques such as electron diffraction, which revealed the existence of two distinct conformers. The more stable form is planar with the furan oxygen and the carbonyl oxygen in a syn configuration. The less stable form is also planar or nearly planar with an anti configuration. The study of these conformers provides insight into the molecular geometry and potential reactivity of the compound .

Chemical Reactions Analysis

The reaction of furan with Cl atoms has been investigated to understand the primary product distribution from the atmospheric degradation of furan. This reaction is particularly relevant in environments with high concentrations of chlorine atoms. The study identified several primary reaction products, including 5-chloro-2(5H)-furanone, which suggests that the addition of Cl atoms to the double bond of furan is a dominant reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the crystal structure of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that furan and benzene rings can be inclined at specific angles, and exocyclic bond angles at the furan atoms can vary significantly. These structural features may affect the compound's reactivity and interactions with other molecules .

Scientific Research Applications

Biomass Derivation and Environmental Chemistry

2-Furancarbonyl chloride, 5-chloro-, and its derivatives are primarily studied in the context of biomass conversion and environmental chemistry. The production of acid chloride derivatives like 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from precursor aldehydes like 5-(chloromethyl) furfural (CMF) is significant. These derivatives, including CMFCC, are essential intermediates for creating biofuels and polymers from furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015). Additionally, the atmospheric chemistry of various alkyl derivatives of furan, including the reactions of chlorine atoms with compounds like 2-methylfuran, 2-ethylfuran, and 2,5-dimethylfuran, has been extensively studied to understand their degradation pathways and the formation of chlorinated by-products (Villanueva et al., 2007) (Villanueva et al., 2009).

Chemical Reactions and Catalysis

The chemical reactivity and catalysis involving 2-Furancarbonyl chloride, 5-chloro-, are also of research interest. Studies have delved into the chloroalkylation of specific furan derivatives, elucidating the mechanisms and products of these reactions (Pevzner, 2008). Furthermore, the correlation of the rates of solvolysis of 2-furancarbonyl chloride with other compounds has been explored, contributing to the understanding of solvolysis mechanisms and the influence of molecular structure on reactivity (D’Souza, Boggs, & Kevill, 2006).

Safety And Hazards

5-Chloro-2-furancarbonyl Chloride is classified as a dangerous substance. It is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-chlorofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSXGRQSAQOXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484252
Record name 2-Furancarbonyl chloride, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarbonyl chloride, 5-chloro-

CAS RN

24078-79-3
Record name 2-Furancarbonyl chloride, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-furancarbonyl Chloride
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